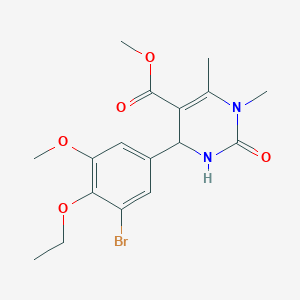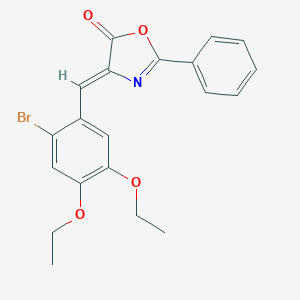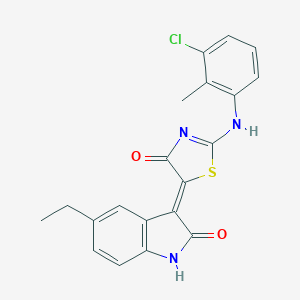
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as BRD-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor exerts its pharmacological effects by binding to the acetyl-lysine recognition pocket of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, thereby blocking its interaction with chromatin and transcription factors. This leads to the inhibition of gene transcription and subsequent downstream effects.
Biochemical and Physiological Effects:
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been shown to exhibit potent anti-cancer activity in various preclinical models. It can induce cell cycle arrest, apoptosis, and inhibit tumor growth in a variety of cancer types, including leukemia, lymphoma, and solid tumors. Moreover, Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can also modulate the immune response and inhibit inflammation, making it a potential therapeutic agent for autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the advantages of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is its selectivity for Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which reduces off-target effects and toxicity. It also exhibits good pharmacokinetic properties, including high bioavailability and metabolic stability. However, one of the limitations of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is its poor solubility in aqueous solutions, which can affect its efficacy in certain experimental settings.
将来の方向性
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions include investigating the optimal dosing regimen, identifying biomarkers for patient selection, and exploring combination therapies with other drugs to enhance its therapeutic effects.
Conclusion:
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and downstream effects make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can be synthesized via a multi-step process, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
科学的研究の応用
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been extensively studied for its potential applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to selectively inhibit the activity of the bromodomain-containing protein 4 (Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate), which plays a crucial role in the regulation of gene expression. By inhibiting Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can modulate the expression of various genes involved in disease pathogenesis.
特性
製品名 |
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
分子式 |
C17H21BrN2O5 |
分子量 |
413.3 g/mol |
IUPAC名 |
methyl 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O5/c1-6-25-15-11(18)7-10(8-12(15)23-4)14-13(16(21)24-5)9(2)20(3)17(22)19-14/h7-8,14H,6H2,1-5H3,(H,19,22) |
InChIキー |
KJSGRJVXIPZQEI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC |
正規SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308039.png)

![4-chloro-3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B308042.png)

![1-[6-(2-fluorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308045.png)
![7-Acetyl-6-(3-fluorophenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308047.png)

![7-Acetyl-3-(ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308052.png)
![(4-Bromophenyl)[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B308054.png)
![7-Acetyl-3-(pentylsulfanyl)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308056.png)
![2-[(4-Chlorophenyl)imino]-5-(4-ethoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308058.png)
![5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308059.png)
![(6E)-2-ethoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308060.png)
![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308062.png)